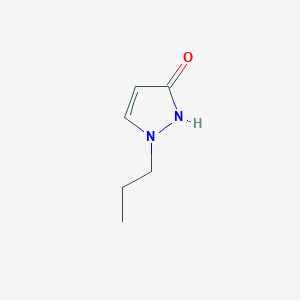

3-Hydroxy-1-propyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-propyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C6H10N2O/c1-2-4-8-5-3-6(9)7-8/h3,5H,2,4H2,1H3,(H,7,9) |

InChI Key |

RERVBTFJKXKUPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=O)N1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Hydroxy 1 Propyl 1h Pyrazole

Classic Pyrazole (B372694) Synthesis Approaches Adapted for 3-Hydroxylation and N-Propylation

Traditional methods for pyrazole synthesis have been refined over decades and provide a fundamental basis for constructing the 3-Hydroxy-1-propyl-1H-pyrazole core. These strategies primarily rely on the condensation of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic synthon.

Cyclocondensation Reactions Involving Hydrazines and β-Keto Esters/Nitriles

The most common and established method for pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. For the specific synthesis of this compound, this involves the cyclocondensation of propylhydrazine (B1293729) with a suitable β-keto ester, such as ethyl acetoacetate (B1235776) or its derivatives.

The primary challenge in this approach is controlling the regioselectivity. The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine like propylhydrazine can lead to two possible regioisomers: 1-propyl-3-hydroxypyrazole and 1-propyl-5-hydroxypyrazole (which exists in tautomeric equilibrium with the pyrazol-5-one). The reaction pathway is influenced by the initial nucleophilic attack of the hydrazine. The more nucleophilic nitrogen of propylhydrazine (the one not directly attached to the electron-donating propyl group) preferentially attacks the more electrophilic carbonyl carbon of the β-keto ester. Subsequent cyclization and dehydration yield the pyrazole ring.

Research has shown that the reaction solvent and conditions can significantly influence the ratio of the resulting isomers. acs.org For instance, conducting the reaction in polar protic solvents like a water-methanol mixture has been reported to favor the formation of the 3-hydroxy isomer, whereas less polar solvents like dichloromethane (B109758) may favor the 5-one isomer. acs.org

| β-Keto Ester Precursor | Hydrazine | Conditions | Major Product | Reference |

| Ethyl acetoacetate | Propylhydrazine | Methanol/Water, Reflux | This compound | acs.org |

| Ethyl benzoylacetate | Propylhydrazine | Acetic Acid, Reflux | 3-Hydroxy-1-propyl-5-phenyl-1H-pyrazole | deepdyve.com |

| Diethyl malonate | Propylhydrazine | Sodium Ethoxide, Ethanol (B145695) | 1-Propylpyrazol-3,5-diol | nih.gov |

| Ethyl trifluoroacetoacetate | Propylhydrazine | Dichloromethane, 25°C | 1-Propyl-3-trifluoromethyl-1H-pyrazol-5-one | acs.org |

Ring Closure Strategies from Open-Chain Precursors

An alternative classical route involves the cyclocondensation of alkylhydrazines with β-substituted acetylenic esters. acs.orgacs.org This method proceeds via an open-chain enehydrazine intermediate, which is formed by the Michael addition of the hydrazine to the activated alkyne. The subsequent intramolecular cyclization yields the pyrazole ring.

This approach can offer superior regioselectivity for the desired 3-hydroxy isomer. The addition of propylhydrazine to acetylenic esters bearing an electron-withdrawing group (like an ester) typically results in the formation of 1-alkyl-3-hydroxy-5-substituted-pyrazoles as the major product. acs.org The regiochemical outcome is dictated by the electronic effects of the substituents on the acetylenic ester.

| Acetylenic Ester Precursor | Hydrazine | Conditions | Major Product | Reference |

| Ethyl propiolate | Propylhydrazine | Ethanol, Reflux | This compound | researchgate.netmdpi.com |

| Diethyl acetylenedicarboxylate | Propylhydrazine | Methanol, 0°C to 25°C | Ethyl 5-hydroxy-1-propyl-1H-pyrazole-3-carboxylate | acs.org |

| Methyl tetrolate | Propylhydrazine | Methanol, Reflux | 3-Hydroxy-5-methyl-1-propyl-1H-pyrazole | acs.org |

Novel and Green Chemistry Approaches for this compound Synthesis

In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic methods have been applied to pyrazole synthesis. These "green" approaches aim to reduce reaction times, minimize waste, and avoid harsh conditions.

Catalyst-Mediated Transformations for Enhanced Selectivity and Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of pyrazole synthesis. Lewis acid catalysts, for example, can activate the carbonyl group of β-keto esters, facilitating the initial attack by the hydrazine and promoting cyclization under milder conditions. beilstein-journals.org Catalysts such as ytterbium perfluorooctanoate [Yb(PFO)3] and samarium chloride (SmCl3) have been shown to be effective in multicomponent reactions to form substituted pyrazoles. beilstein-journals.org

Transition metal catalysts, particularly those based on copper and iron, have also been employed. For instance, Cu(OTf)2 has been used to catalyze the regioselective synthesis of trifluoromethyl-containing pyrazoles. nih.gov Such catalytic systems can lead to high yields and shorter reaction times compared to traditional uncatalyzed methods.

| Reaction Type | Catalyst | Conditions | Advantage | Reference |

| Condensation of β-keto ester and hydrazine | Yb(PFO)3 | Toluene, 80°C | High regioselectivity, mild conditions | beilstein-journals.org |

| Cycloaddition | Cu(OTf)2/Et3N | Ethanol, Ultrasonic | High yields, short reaction time | nih.gov |

| Multicomponent Reaction | Imidazole (B134444) | Water, 25°C | Green solvent, simple procedure | acs.org |

| Aerobic Oxidative Cyclization | Cu(OAc)2 | DMSO, 80°C | Use of air as oxidant | organic-chemistry.org |

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Microwave irradiation and sonication are two key technologies in green chemistry that dramatically accelerate reaction rates. benthamdirect.com

Microwave-assisted synthesis utilizes the ability of polar molecules (like reactants and solvents) to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating. mdpi.com This technique has been successfully applied to pyrazole synthesis, often reducing reaction times from hours to mere minutes and increasing yields. nih.govmdpi.comnih.gov For the synthesis of this compound, a mixture of propylhydrazine and a suitable β-keto ester in a polar solvent like ethanol or even water could be irradiated in a microwave reactor to achieve rapid product formation. nih.govnih.gov

Ultrasonic-assisted synthesis employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.govnih.gov This method has been shown to be highly effective for synthesizing pyrazole derivatives, providing high yields in short reaction times under mild conditions. tandfonline.comasianpubs.org

| Synthesis Method | Conventional Heating | Microwave/Ultrasound | Yield (Conventional) | Yield (MW/US) | Reference |

| Pyrano[2,3-c]pyrazole synthesis | 1.4 hours (80°C) | 5 minutes (MW) | 80% | 92% | nih.gov |

| CF3-pyrazole synthesis | 7-11 hours | 45-60 minutes (US) | Lower | High | nih.gov |

| 1-Aryl-1H-pyrazole-5-amine synthesis | Not specified | 10-15 minutes (MW) | Not specified | 70-90% | nih.gov |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, involves performing reactions in a continuously flowing stream through a network of tubes or microreactors. mdpi.com This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety profiles (especially when handling hazardous reagents like hydrazine), and straightforward scalability. rsc.orggalchimia.com

A continuous flow process for this compound could be designed by pumping streams of propylhydrazine and a β-keto ester or acetylenic ester through a T-mixer into a heated reactor coil. acs.org The precise control over residence time and temperature allows for optimization to maximize yield and regioselectivity. The output stream can be directed to an in-line purification module for continuous isolation of the final product. mit.edu This approach is particularly advantageous for large-scale production, ensuring consistent product quality and operational safety. mdpi.com

| Flow System Parameters | Value | Purpose | Reference |

| Reactants | Propylhydrazine, Ethyl propiolate | Formation of pyrazole ring | mdpi.comgalchimia.com |

| Solvent | DMF or Ethanol | Solubilize reactants | galchimia.com |

| Flow Rate | 0.1 - 1.0 mL/min | Control residence time | mdpi.com |

| Reactor Temperature | 100 - 170°C | Accelerate reaction rate | galchimia.com |

| Residence Time | 5 - 30 minutes | Ensure complete conversion | mit.edu |

| Throughput | Grams per hour | Scalable production | acs.orgmit.edu |

Functional Group Interconversion Strategies for this compound Precursors

Functional group interconversion (FGI) represents a powerful approach in organic synthesis, allowing for the transformation of one functional group into another on a molecular scaffold that is already assembled. This is particularly useful for synthesizing pyrazole derivatives where direct cyclization might lead to isomeric mixtures or be incompatible with the desired substituents. For the synthesis of this compound, FGI strategies can be applied to pyrazole or pyrazoline precursors, enabling the late-stage introduction of the key hydroxyl group.

The aromatization of a pyrazoline ring to a pyrazole is a critical and widely employed synthetic transformation. scribd.com This oxidative process is often a high-yielding and straightforward method to access the stable aromatic pyrazole core from its partially saturated pyrazoline counterpart. For the synthesis of this compound, a hypothetical precursor such as 1-propyl-4,5-dihydro-1H-pyrazol-3-ol (or a protected version) would be oxidized to yield the target aromatic compound.

A variety of oxidizing agents have been developed for this purpose, ranging from metal-based reagents to milder, non-metallic options and electrochemical methods. scribd.comrsc.org The choice of oxidant is crucial and depends on the substrate's sensitivity to reaction conditions and the presence of other functional groups. Common methods include the use of reagents like manganese dioxide (MnO₂), lead tetraacetate, and potassium permanganate. scribd.comacs.org However, these classical reagents can suffer from drawbacks such as the need for excess reagent, harsh reaction conditions, and the formation of side products. scribd.com

More contemporary and efficient methods have been developed to circumvent these issues. For instance, a system using a catalytic amount of copper(II) acetate (B1210297) (Cu(OAc)₂) with tert-butyl hydroperoxide (TBHP) as the oxidant provides an efficient and inexpensive route for the aromatization of pyrazolines at room temperature. tandfonline.com Another approach involves using tetrabutylammonium (B224687) peroxydisulfate, which offers a clean and non-expensive oxidative reaction with short reaction times. nih.gov Electrochemical methods, which employ inexpensive sodium chloride as both a redox mediator and supporting electrolyte, present a sustainable and scalable green synthetic route for the oxidative aromatization of pyrazolines. rsc.org

| Oxidizing System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| TBHP / cat. Cu(OAc)₂ | Room Temperature | Efficient, inexpensive, simple experimental procedure, good yields. | tandfonline.com |

| Tetrabutylammonium Peroxydisulfate | Acetonitrile (B52724), Thermal | Clean reaction, non-expensive, short reaction time. | nih.gov |

| N-Bromo-sulphonamides / cat. SiO₂ | Solvent-free, Microwave Irradiation | High yields, mild conditions, rapid conversion. | scribd.com |

| Electrochemical (NaCl mediated) | Biphasic (aqueous/organic), Carbon Electrodes | Sustainable, uses inexpensive materials, scalable, simple work-up. | rsc.org |

| Manganese Dioxide (MnO₂) | Various Solvents (e.g., DMSO, Hexane) | Commonly used, can be solvent-dependent for selectivity. | acs.orgnih.gov |

Introducing a hydroxyl group onto the pyrazole ring via nucleophilic substitution is another viable synthetic strategy. The pyrazole ring has a moderate π-excessive character, which generally disfavors nucleophilic aromatic substitution (SNAr). mdpi.com Positions 3 and 5 are more susceptible to nucleophilic attack than position 4 because they are adjacent to the electronegative nitrogen atoms. researchgate.net Therefore, a precursor such as 1-propyl-3-halo-1H-pyrazole (e.g., 3-chloro or 3-bromo derivative) could potentially be converted to this compound by reaction with a suitable oxygen nucleophile, such as hydroxide (B78521) or an alkoxide followed by dealkylation.

The feasibility of such a reaction is highly dependent on the ring's substitution. The presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. mdpi.comencyclopedia.pub For instance, microwave-assisted SNAr reactions on 5-chloro-4-formylpyrazoles with amines have been shown to proceed in high yields, demonstrating that the reaction is possible under the right conditions. mdpi.comencyclopedia.pub The synthesis of substituted pyrazole carboxylic acids and their subsequent conversion to amides and other derivatives via nucleophilic attack on an activated acid chloride highlights the utility of activating groups in promoting substitution. researchgate.net A novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates was developed involving acylation of hydrazines followed by cyclization, showcasing a regioselective route to the 3-hydroxy isomer. nih.gov This suggests that building the ring with the hydroxyl group precursor already in place is often a more direct strategy.

Stereoselective Synthesis Considerations for Chiral Analogues of this compound (if applicable)

While this compound itself is not chiral, the synthesis of chiral analogues is of significant interest in drug discovery, where stereochemistry often dictates biological activity. Chirality could be introduced into an analogue by modifying the N-propyl substituent, for example, to create a stereocenter (e.g., 1-(2-hydroxypropyl)-1H-pyrazol-3-ol or 1-(1-methylpropyl)-1H-pyrazol-3-ol). The development of stereoselective methods for preparing such enantiopure compounds is a key challenge.

Several strategies can be considered for the stereoselective synthesis of chiral pyrazole derivatives:

Chiral Auxiliaries: Using a chiral auxiliary attached to the pyrazole core or one of the starting materials can direct the stereochemical outcome of a reaction. For example, camphor-derived pyrazolidin-3-one (B1205042) has been successfully employed as a chiral auxiliary. arkat-usa.org

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for generating enantiomerically enriched products. Organocatalysis, in particular, has emerged as a robust method. For instance, the domino-type Michael addition reaction using quinine/squaramide-based bifunctional organocatalysts has been used to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr This approach could be adapted to reactions building a chiral side chain on the pyrazole nitrogen.

Substrate Control: Employing a chiral starting material can effectively transfer stereochemical information to the final product. A synthetic route could start from an enantiopure propylhydrazine derivative, which would then be cyclized to form the desired chiral pyrazole.

Metal-Mediated Reactions: Transition metal-catalyzed reactions offer another avenue for stereoselective synthesis. Ru(II)- and Pd(0)-catalyzed cycloisomerizations and Rh(II)-carbenoid cyclization reactions have been used for the stereoselective preparation of spiroannulated intermediates, which can be converted to cyclic α-amino acid derivatives containing a pyrazole moiety. researchgate.net

These approaches underscore the diverse toolkit available to synthetic chemists for constructing complex chiral molecules based on the pyrazole scaffold, which would be directly applicable to the synthesis of chiral analogues of this compound.

Reaction Mechanisms and Chemical Transformations of 3 Hydroxy 1 Propyl 1h Pyrazole

Tautomerism and Isomerization Pathways of 3-Hydroxy-1-propyl-1H-pyrazole

One of the most defining features of 3-hydroxypyrazoles is their existence in a state of tautomeric equilibrium. This dynamic process involves the migration of a proton, leading to distinct structural isomers that can coexist in solution. For this compound, this phenomenon is central to its chemical behavior.

Hydroxypyrazole-Pyrazolone Tautomeric Equilibria

This compound can exist in two primary tautomeric forms: the aromatic 3-hydroxy-1H-pyrazole form and the non-aromatic 1-propyl-1,2-dihydro-3H-pyrazol-3-one form (often referred to as the pyrazolone (B3327878) form) researchgate.netnih.gov. In principle, for N-substituted pyrazolones, two tautomeric forms are possible: the OH-form and the NH-form nih.gov. The equilibrium between these forms is a dynamic process influenced by various factors, including the nature of substituents, solvent, and temperature researchgate.net.

The 3-hydroxy-1H-pyrazole tautomer benefits from the aromaticity of the pyrazole (B372694) ring. In contrast, the pyrazolone form contains a carbonyl group and a non-aromatic dihydropyrazole ring. The relative stability of these tautomers dictates the predominant species in any given environment. Studies on analogous 1-substituted pyrazol-3-ols have shown that they predominantly exist as the OH-isomer in various solutions nih.gov.

Influence of Solvent Polarity and pH on Tautomeric Distribution

The distribution of tautomers is significantly influenced by the surrounding medium. Solvent polarity plays a crucial role in shifting the equilibrium. Generally, nonpolar solvents tend to favor the less polar tautomer, which is often the intramolecularly hydrogen-bonded form of the hydroxypyrazole. In contrast, polar protic solvents can stabilize the more polar pyrazolone tautomer through hydrogen bonding interactions researchgate.netnih.gov. For instance, in solvents like chloroform, the hydroxy form may be more prevalent, while in more polar solvents like dimethyl sulfoxide (B87167) (DMSO) or water, the equilibrium may shift towards the pyrazolone form researchgate.netnih.gov.

The pH of the solution also exerts a strong influence on the tautomeric equilibrium. In acidic conditions, protonation of the pyrazole ring can occur, favoring certain tautomeric forms. Conversely, in basic conditions, deprotonation of the hydroxyl group leads to the formation of a pyrazolate anion, which is a resonance-stabilized species with charge delocalization over the oxygen and the pyrazole ring.

Table 1: Expected Predominant Tautomer of this compound in Different Solvents

| Solvent | Polarity | Expected Predominant Tautomer |

| Chloroform | Low | This compound |

| Methanol | High (Protic) | 1-Propyl-1,2-dihydro-3H-pyrazol-3-one |

| DMSO | High (Aprotic) | Equilibrium of both tautomers, potentially favoring the pyrazolone form |

| Water | High (Protic) | 1-Propyl-1,2-dihydro-3H-pyrazol-3-one |

This table is illustrative and based on general trends observed for similar hydroxypyrazole compounds.

Theoretical Studies on Tautomeric Energy Landscapes

Computational chemistry provides valuable insights into the relative stabilities of tautomers. Theoretical studies, often employing Density Functional Theory (DFT), can calculate the ground-state energies of the different tautomeric forms and the energy barriers for their interconversion mdpi.comresearchgate.net. For N-unsubstituted pyrazolones, theoretical calculations have been used to determine the relative stabilities of their various tautomeric forms researchgate.net. These studies generally find that the 3-hydroxy and 5-hydroxy pyrazole forms are often the most stable in the gas phase researchgate.net.

For this compound, theoretical calculations would likely show that the 3-hydroxy tautomer is the most stable form in the gas phase due to the energetic advantage of aromaticity. The calculations would also map the potential energy surface for the proton transfer, revealing the transition state and the activation energy for the tautomerization process. The presence of the N-propyl group, being an electron-donating group, is expected to influence the electron density of the pyrazole ring and thus subtly affect the tautomeric equilibrium compared to an N-unsubstituted pyrazole mdpi.com.

Electrophilic Aromatic Substitution Reactions at the Pyrazole Ring of this compound

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. For pyrazoles, these reactions preferentially occur at the C4 position, which has the highest electron density nih.govnih.gov. The hydroxyl group at the C3 position is an activating group and directs incoming electrophiles to the C4 position. The N1-propyl group also influences the reactivity of the ring.

Common electrophilic substitution reactions that this compound is expected to undergo include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a suitable solvent would likely lead to the formation of 4-halo-3-hydroxy-1-propyl-1H-pyrazole.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 3-hydroxy-4-nitro-1-propyl-1H-pyrazole.

Sulfonation: Reaction with fuming sulfuric acid would likely result in the formation of this compound-4-sulfonic acid.

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, acylation at the C4 position is anticipated, leading to the corresponding 4-acyl-3-hydroxy-1-propyl-1H-pyrazole.

Nucleophilic Attack and Ring-Opening Reactions of the Pyrazole Heterocycle

The pyrazole ring is generally resistant to nucleophilic attack due to its electron-rich nature. Nucleophilic substitution on the pyrazole ring is uncommon unless the ring is activated by strong electron-withdrawing groups or through the formation of a pyrazolium (B1228807) salt.

Ring-opening reactions of the pyrazole heterocycle are also not typical under standard conditions due to the stability of the aromatic ring. Such reactions usually require harsh conditions or specific activation of the ring. For instance, some pyrazole derivatives can undergo ring-opening upon treatment with strong bases or reducing agents, but this is not a general reactivity pattern for simple hydroxypyrazoles organic-chemistry.org.

Reductive and Oxidative Transformations of this compound

The pyrazole ring is relatively stable to both oxidation and reduction. However, under specific conditions, transformations can be induced.

Reduction: Catalytic hydrogenation of the pyrazole ring is challenging but can lead to the formation of pyrazoline or pyrazolidine (B1218672) derivatives under high pressure and temperature with suitable catalysts. The reduction of the pyrazolone tautomer's carbonyl group is also a possibility. For example, reduction with sodium borohydride (B1222165) might reduce the carbonyl to a hydroxyl group, though this would disrupt the conjugated system.

Oxidation: The pyrazole ring is generally resistant to oxidation. However, strong oxidizing agents can lead to ring degradation. The side chains attached to the pyrazole ring are more susceptible to oxidation. For this compound, the propyl group could potentially be oxidized under strong oxidizing conditions. The hydroxyl group itself can also be a site for oxidative reactions.

Derivatization Strategies via the Hydroxyl Group of this compound

The hydroxyl group in the 3-position of the pyrazole ring behaves similarly to a phenolic hydroxyl group due to the aromatic nature of the pyrazole ring. This allows for typical derivatization reactions such as etherification and esterification.

Etherification: The hydroxyl group of 1-alkyl-3-hydroxypyrazoles can be readily converted into an ether linkage. This is typically achieved by deprotonation with a suitable base to form a pyrazolate anion, followed by nucleophilic substitution with an alkyl halide. While specific studies on this compound are not extensively documented, analogous reactions on similar pyrazole scaffolds provide a clear indication of the expected reactivity. For instance, the O-allylation of 1-phenylpyrazol-3-ol is accomplished using allyl bromide in the presence of sodium hydride (NaH) arkat-usa.org. It is expected that this compound would react similarly with various alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions to yield the corresponding 3-alkoxy-1-propyl-1H-pyrazoles.

A general method for the selective synthesis of 3-alkoxypyrazoles has been explored, highlighting that the reaction of β-oxo thionoesters with hydrazine (B178648) derivatives can directly yield 3-ethoxy-1H-pyrazoles google.com. This suggests that the formation of the ether linkage is a feasible transformation for this class of compounds.

Esterification: The hydroxyl group can also be acylated to form esters. This transformation is typically carried out using acid chlorides or anhydrides in the presence of a base to neutralize the liberated acid libretexts.orglibretexts.org. For example, the reaction of a 3-hydroxypyrazole with an acid chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would be expected to yield the corresponding benzoate (B1203000) ester youtube.com. Phase-transfer catalysis has also been employed for the acylation of hydroxypyrazoles, demonstrating efficient O-acylation under mild conditions nih.gov.

The following table summarizes representative reagents and expected products for these transformations based on analogous systems.

| Transformation | Reagent Example | Base Example | Expected Product |

| Etherification | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | 3-Methoxy-1-propyl-1H-pyrazole |

| Etherification | Ethyl Bromide (C₂H₅Br) | Potassium Carbonate (K₂CO₃) | 3-Ethoxy-1-propyl-1H-pyrazole |

| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine | 1-Propyl-1H-pyrazol-3-yl acetate (B1210297) |

| Esterification | Benzoic Anhydride ((C₆H₅CO)₂O) | Triethylamine (Et₃N) | 1-Propyl-1H-pyrazol-3-yl benzoate |

A significant carbon-carbon bond-forming reaction involving the hydroxyl group is the Claisen rearrangement, which proceeds via an O-allyl intermediate. The first step is the etherification of the this compound with an allyl halide (e.g., allyl bromide) to form 3-(allyloxy)-1-propyl-1H-pyrazole. Subsequent thermal or Lewis acid-catalyzed rearrangement of this allyl ether would lead to the migration of the allyl group to the adjacent C4 position of the pyrazole ring, yielding 4-allyl-1-propyl-1H-pyrazol-3(2H)-one, which would likely tautomerize to the more stable 4-allyl-1-propyl-1H-pyrazol-3-ol.

While the Claisen rearrangement of 3-(allyloxy)-1-propyl-1H-pyrazole has not been specifically described, the rearrangement of the isomeric 4-allyloxy-1H-pyrazoles has been studied in detail nih.govnih.gov. In these cases, heating the 4-allyloxypyrazole derivative leads to the formation of a 5-allyl-4-hydroxypyrazole nih.gov. The aliphatic Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically proceeds through a concerted, chair-like transition state nih.govorganic-chemistry.org. This reaction allows for the introduction of a carbon substituent onto the pyrazole ring, starting from the hydroxyl group.

The general steps for this transformation are outlined below:

| Step | Reactants | Conditions | Intermediate/Product |

| O-Allylation | This compound, Allyl bromide, Base (e.g., K₂CO₃) | Solvent (e.g., Acetone), Reflux | 3-(Allyloxy)-1-propyl-1H-pyrazole |

| Claisen Rearrangement | 3-(Allyloxy)-1-propyl-1H-pyrazole | Heat (Thermal) or Lewis Acid Catalyst | 4-Allyl-1-propyl-1H-pyrazol-3-ol |

N-Functionalization Strategies at the Pyrazole Nitrogen of this compound

The pyrazole ring contains a secondary amine-like nitrogen at the N2 position, which is available for functionalization, although the N1-position is already substituted with a propyl group. The reactivity of the N2 nitrogen is influenced by the electronic nature of the pyrazole ring and the existing N1-substituent.

N-Alkylation: Further alkylation at the N2 position would lead to the formation of a pyrazolium salt. This reaction typically requires a more reactive alkylating agent, such as an alkyl triflate or a trialkyloxonium salt (e.g., Meerwein's salt), as the pyrazole ring is less nucleophilic after the first N-alkylation. While enzymatic methods for selective N-alkylation of pyrazoles have been developed, these often target the N1 or N2 position of an unsubstituted pyrazole nih.gov. For an already N1-substituted pyrazole like this compound, quaternization at N2 is the expected outcome.

N-Arylation: The introduction of an aryl group at the N2 position can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org. These reactions typically involve the coupling of the N-H bond of a pyrazole with an aryl halide (or triflate) in the presence of a palladium or copper catalyst and a base. For this compound, the hydroxyl group would likely need to be protected (e.g., as a methoxy (B1213986) or benzyloxy ether) prior to the N-arylation to prevent competitive O-arylation or interference with the catalyst.

The following table outlines potential N-functionalization strategies.

| Functionalization | Reagent Example | Catalyst/Conditions | Expected Product Type |

| N-Alkylation | Methyl trifluoromethanesulfonate (B1224126) (MeOTf) | Inert solvent | 1-Propyl-2-methyl-3-hydroxypyrazolium triflate |

| N-Arylation | Phenyliodide (PhI), Protected 3-alkoxypyrazole | CuI, diamine ligand, Base (e.g., K₂CO₃) | 1-Propyl-2-phenyl-3-alkoxypyrazolium salt |

| N-Arylation | Phenylboronic acid (PhB(OH)₂), Protected 3-alkoxypyrazole | Cu(OAc)₂, Base, O₂ (Chan-Lam coupling) | 1-Propyl-2-phenyl-3-alkoxypyrazolium salt |

Pyrazole Ring Expansion and Contraction Reactions

The pyrazole ring is generally stable due to its aromatic character. However, under specific conditions, such as photochemical irradiation or in the presence of certain reagents, ring expansion and contraction reactions can occur.

Ring Expansion: Pyrazoles can undergo ring expansion to form larger heterocyclic systems like pyridazines or pyrimidines. For instance, the reaction of pyrazoles with dichlorocarbene (B158193) has been shown to lead to ring expansion, yielding pyridazines, although this often occurs alongside other products libretexts.org. Another reported method involves the Rh(II)-catalyzed reaction of pyrazoles with diazocarbonyl compounds, which provides a route to 1,2-dihydropyrimidines through a formal insertion into the N-N bond wikipedia.org. It is conceivable that this compound, or a protected derivative, could undergo similar transformations.

Ring Contraction: Ring contraction of pyrazoles to imidazoles has been observed under photochemical conditions. This rearrangement often proceeds through a bicyclic intermediate, followed by cleavage and rearrangement of the ring system to form the more thermodynamically stable imidazole (B134444) ring nih.govnih.gov. The specific outcome of such a reaction would be highly dependent on the substitution pattern of the pyrazole ring and the irradiation wavelength. For this compound, photochemical irradiation could potentially induce a rearrangement to an imidazole derivative, although this has not been experimentally verified for this specific compound.

A summary of potential ring transformation reactions is provided below.

| Transformation | Reagent/Condition | Potential Product Class |

| Ring Expansion | Dichlorocarbene (:CCl₂) | Substituted Pyridazine |

| Ring Expansion | Ethyl diazoacetate, Rh₂(OAc)₄ catalyst | Dihydropyrimidine |

| Ring Contraction | UV light (Photochemical rearrangement) | Substituted Imidazole |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Hydroxy 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework and the connectivity of atoms. nih.gov

One-dimensional NMR spectra provide fundamental information about the chemical environment, number, and nature of the protons, carbons, and nitrogens within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 3-Hydroxy-1-propyl-1H-pyrazole, the spectrum is expected to show characteristic signals for both the propyl chain and the pyrazole (B372694) ring. The propyl group protons typically appear as a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the nitrogen (N-CH₂). The two protons on the pyrazolem ring are expected to appear as doublets due to coupling with each other. The hydroxyl (OH) proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. Two distinct signals would be expected, one for the N1 nitrogen bonded to the propyl group and another for the N2 nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H4 | ~ 5.8 - 6.0 (d) | ~ 95 - 100 |

| H5 | ~ 7.3 - 7.5 (d) | ~ 125 - 130 |

| N-CH₂ | ~ 3.9 - 4.1 (t) | ~ 50 - 55 |

| CH₂ | ~ 1.8 - 2.0 (sextet) | ~ 23 - 27 |

| CH₃ | ~ 0.9 - 1.0 (t) | ~ 10 - 12 |

| C3 | - | ~ 155 - 160 |

| OH | Variable (broad s) | - |

| (d = doublet, t = triplet, sextet = sextet, s = singlet). Predicted values are based on typical shifts for substituted pyrazoles. rsc.orgresearchgate.net |

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the H4 and H5 protons of the pyrazole ring, confirming their adjacency. It would also clearly map the connectivity of the propyl chain, with correlations between the N-CH₂ protons and the central CH₂ protons, and between the central CH₂ protons and the terminal CH₃ protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.com The HSQC spectrum would definitively assign each carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal(s) from the ¹H spectrum. For example, the signal for the N-CH₂ protons would show a cross-peak to the signal for the N-CH₂ carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity (two or three bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different parts of the molecule. Key correlations would include those from the N-CH₂ protons to the C5 and C3a carbons of the pyrazole ring, confirming the attachment point of the propyl group at the N1 position. thieme-connect.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a cross-peak between the N-CH₂ protons of the propyl group and the H5 proton of the pyrazole ring, providing further confirmation of the substituent's position and information about the molecule's preferred conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomer Distinction

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its key functional groups. A prominent, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the propyl group's aliphatic chain would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the pyrazole ring, including C=C and C=N stretching, typically occur in the 1400-1600 cm⁻¹ region. derpharmachemica.com

Vibrational spectroscopy can also be a powerful tool for investigating the potential tautomerism between the 3-hydroxy-1H-pyrazole form and its 1,2-dihydro-3H-pyrazol-3-one keto tautomer. The presence of a strong C=O stretching band around 1650-1700 cm⁻¹ would provide strong evidence for the existence of the pyrazolone (B3327878) form in the sample. The relative intensities of the O-H versus C=O bands can give insight into the equilibrium position between the two tautomers under different conditions (e.g., in different solvents or in the solid state).

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

| O-H stretch | 3200 - 3600 (broad) | IR |

| C-H stretch (aromatic) | 3050 - 3150 | IR, Raman |

| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=O stretch (keto tautomer) | 1650 - 1700 | IR, Raman |

| C=N, C=C stretch (ring) | 1400 - 1600 | IR, Raman |

| C-O stretch | 1200 - 1300 | IR |

| Ring deformation | 600 - 1000 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis. nih.gov

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₁₀N₂O), the calculated monoisotopic mass is 126.0793 Da. An HRMS measurement confirming this exact mass would provide powerful evidence for the assigned chemical formula, distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the protonated molecule, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID) to produce a series of product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, the protonated molecule ([M+H]⁺, m/z 127.0866) would be the precursor ion. Expected fragmentation pathways could include:

Loss of the propyl group: Cleavage of the N-C bond between the pyrazole ring and the propyl chain would result in a fragment corresponding to the hydroxypyrazole ring (m/z 85.04) and loss of a neutral propene molecule.

Fragmentation of the propyl chain: Stepwise loss of methylene units from the propyl side chain.

Ring cleavage: Fragmentation of the pyrazole ring itself, leading to smaller characteristic ions. unito.it

Analyzing these fragmentation patterns allows chemists to piece together the molecular structure, confirming the nature and position of substituents like the propyl group. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Value | Description |

| Chemical Formula | C₆H₁₀N₂O | - |

| Exact Mass | 126.0793 Da | Monoisotopic mass of the neutral molecule. |

| [M+H]⁺ Ion (HRMS) | 127.0866 m/z | Protonated molecular ion observed in positive ion mode ESI-MS. |

| Key MS/MS Fragment | ~85.04 m/z | Corresponds to the [M+H - C₃H₆]⁺ ion, from the loss of the propyl group as propene. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method would provide detailed information on its solid-state conformation, including bond lengths, bond angles, and the planarity of the pyrazole ring. The presence of a hydroxyl group and the nitrogen atoms in the pyrazole ring makes the molecule capable of forming significant intermolecular hydrogen bonds. nih.gov

In the solid state, pyrazole derivatives are known to form various supramolecular structures, such as dimers, trimers, tetramers, or extended chain-like motifs (catemers), through N-H···N hydrogen bonds. nih.govresearchgate.net The hydroxyl group in this compound would introduce additional O-H···N or O-H···O interactions, further influencing the crystal packing. Analysis of related structures, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, reveals that the pyrazole ring can be nearly planar, with substituents oriented at specific dihedral angles relative to the ring. mdpi.com

The propyl group attached to the N1-position is flexible and its conformation in the crystal lattice would be determined by packing forces and weak intermolecular interactions. X-ray analysis would elucidate the specific torsion angles of this alkyl chain. Although specific crystallographic data for this compound is not publicly available, a representative table of expected crystallographic parameters, based on data from similar pyrazole derivatives, is presented below. mdpi.comresearchgate.netnih.govmdpi.com

Table 1: Representative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 9.5 |

| b (Å) | ~ 9.6 |

| c (Å) | ~ 11.6 |

| β (°) | ~ 105 |

| Volume (ų) | ~ 1020 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bonds | O-H···N, N-H···N |

| Pyrazole Ring Dihedral Angle | < 5° |

Electronic Absorption and Fluorescence Spectroscopy for Aromaticity and Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules. The pyrazole ring in this compound is an aromatic system, containing 6 π-electrons that satisfy Hückel's rule, which gives rise to characteristic electronic transitions. beilstein-journals.org

The UV-Vis absorption spectrum of pyrazole derivatives typically displays strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic ring. nih.govrsc.org The parent pyrazole molecule, for instance, exhibits a maximum absorption around 203-210 nm. nih.govresearchgate.net The presence of substituents on the pyrazole ring significantly influences the energy of these transitions. The hydroxyl group (-OH) at the C3 position acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima due to the donation of its lone pair of electrons into the π-system. The propyl group at the N1 position is expected to have a minor electronic effect. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, typically at longer wavelengths with lower intensity. nih.gov

Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule from its excited state. Many pyrazole derivatives are known to be fluorescent. nih.govresearchgate.net Following absorption of UV light, this compound would be expected to exhibit fluorescence emission at a longer wavelength than its absorption maximum (a phenomenon known as Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including solvent polarity. Studies on related fluorescent pyrazole compounds show emission maxima often in the blue or green regions of the visible spectrum. nih.govresearchgate.net

Table 2: Hypothetical Spectroscopic Data for this compound in Methanol

| Parameter | Value | Transition Type |

|---|---|---|

| Absorption Maximum (λmax) | ~ 220-240 nm | π → π* |

| Molar Absorptivity (ε) | ~ 5,000-10,000 L·mol⁻¹·cm⁻¹ | |

| Emission Maximum (λem) | ~ 350-400 nm | |

| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.20 |

Theoretical and Computational Chemistry of 3 Hydroxy 1 Propyl 1h Pyrazole

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties. For pyrazole (B372694) derivatives, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), have proven effective in accurately modeling molecular geometries and electronic distributions. nih.govnih.govresearchgate.net These calculations provide a foundation for understanding the molecule's intrinsic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for rationalizing chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor in chemical reactions. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comjcsp.org.pk A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For 3-Hydroxy-1-propyl-1H-pyrazole, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. The HOMO is typically localized on the electron-rich regions of the pyrazole ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO's distribution highlights the areas most susceptible to nucleophilic attack. nih.gov The calculated energy values allow for the prediction of how the molecule will interact with other reagents.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical but representative data based on DFT calculations for similar pyrazole structures.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.30 | Indicates high kinetic stability and moderate reactivity |

The distribution of electron density within a molecule governs its electrostatic interactions and is crucial for understanding its behavior. deeporigin.com Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecular surface. youtube.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. deeporigin.comresearchgate.net

For this compound, the MEP map would show a significant negative potential around the hydroxyl oxygen and the pyridine-like nitrogen atom (N2) of the pyrazole ring, identifying them as key sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a primary site for interaction with nucleophiles. The propyl chain and parts of the ring would show neutral (green) or weakly positive potential. malayajournal.org Quantitative analysis of charge distribution can be achieved through methods like Mulliken population analysis, which assigns partial charges to each atom. bhu.ac.in

Table 2: Illustrative Mulliken Atomic Charges for this compound This table shows representative partial charges calculated via DFT, highlighting the electronegativity differences within the molecule.

| Atom | Mulliken Charge (a.u.) |

| O (hydroxyl) | -0.65 |

| N1 (pyrrole-like) | -0.15 |

| N2 (pyridine-like) | -0.30 |

| C3 | +0.40 |

| C4 | -0.20 |

| C5 | +0.10 |

| H (hydroxyl) | +0.45 |

The pyrazole ring is an aromatic heterocycle, possessing 6 π-electrons that satisfy Hückel's rule. beilstein-journals.org Aromaticity contributes significantly to the molecule's stability and chemical properties. Computational chemistry offers several indices to quantify the degree of aromaticity.

One of the most common magnetic criteria is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at a specific point, such as the center of the ring. Large negative NICS values are indicative of significant aromatic character. beilstein-journals.org Geometric indices, like the Harmonic Oscillator Model of Aromaticity (HOMA), evaluate the deviation of bond lengths from an ideal aromatic system. mdpi.com For pyrazole systems, these calculations consistently confirm the aromatic nature of the five-membered ring, which influences its reaction pathways, favoring substitution over addition reactions. beilstein-journals.orgmdpi.com

Table 3: Illustrative Aromaticity Indices for the Pyrazole Ring This table provides typical NICS values used to quantify the aromaticity of pyrazole rings.

| Aromaticity Index | Calculated Value | Interpretation |

| NICS(0) | -9.5 ppm | Indicates aromatic character |

| NICS(1) | -11.0 ppm | Indicates significant π-electron delocalization |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanism. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, it is possible to trace the most favorable reaction pathway. mdpi.com

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding the reaction rate. Computational methods are used to locate these TS structures and confirm their identity by ensuring they have exactly one imaginary vibrational frequency. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), which is the primary determinant of reaction kinetics. nih.gov

For reactions involving this compound, such as tautomerization or electrophilic substitution, computational modeling can characterize the specific geometry of the atoms at the transition state. For instance, in the case of proton transfer between the two nitrogen atoms, a process often assisted by solvent molecules, calculations can determine the precise activation barrier. mdpi.com Lower activation energies indicate faster reaction rates. nih.gov

Table 4: Illustrative Activation Energies for a Hypothetical Reaction This table presents plausible activation energy values for a reaction involving this compound, such as solvent-assisted tautomerization.

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Rate |

| Uncatalyzed Proton Transfer | 45.0 | Very Slow |

| Solvent-Assisted Proton Transfer | 21.5 | Moderate |

A reaction energy profile is a graphical representation of the energy changes that occur as reactants are converted into products. nih.gov It plots the potential energy of the system against the reaction coordinate, mapping out all intermediates and transition states. These profiles are constructed from the calculated energies of each stationary point along the pathway.

Table 5: Illustrative Thermodynamic Data for a Hypothetical Transformation This table provides representative thermodynamic values for a chemical transformation of this compound.

| Parameter | Value (kcal/mol) | Description |

| Energy of Reactants | 0.0 | Reference energy |

| Energy of Transition State | +21.5 | Activation barrier |

| Energy of Products | -10.0 | Overall reaction is exothermic |

| Reaction Energy (ΔGrxn) | -10.0 | Thermodynamically favorable |

Solvation Models and Environmental Effects on this compound Reactivity

The reactivity of a molecule can be significantly influenced by its surrounding solvent. Solvation models are computational methods used to describe the interaction between a solute and a solvent, providing insights into how the solvent affects the solute's properties and reactivity. For this compound, both explicit and implicit solvation models can be employed to understand its behavior in different media.

Explicit solvation models involve representing individual solvent molecules around the solute. This approach can provide a detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net These models are computationally less demanding and are widely used to calculate solvation free energies and to study the effect of the solvent on reaction pathways. For instance, the SMD model has been successfully used to calculate solvation energies for other pyrazole derivatives, with results indicating the preference for certain solvents. researchgate.net

The choice of solvent can alter the tautomeric equilibrium of this compound, affecting which nitrogen atom in the pyrazole ring is protonated. Furthermore, the solvent polarity can influence the rates of reactions involving this compound by stabilizing or destabilizing transition states. A hypothetical study on the solvation energy of this compound in various solvents using the SMD model is presented in the table below.

| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) |

| Water | 78.39 | -10.5 |

| Methanol | 32.6 | -8.2 |

| Acetonitrile (B52724) | 37.5 | -7.5 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47.0 | -9.8 |

| Chloroform | 4.81 | -4.1 |

| Toluene | 2.38 | -3.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. doi.org These predictions are crucial for interpreting experimental spectra and confirming the structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These theoretical calculations can help in the assignment of complex spectra and in distinguishing between different isomers or tautomers.

Vibrational Spectroscopy: The vibrational frequencies of this compound, which correspond to the peaks in its Infrared (IR) and Raman spectra, can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a set of normal modes of vibration and their corresponding frequencies. The predicted vibrational spectrum can be compared with experimental data to identify characteristic functional groups and to confirm the molecule's structure. nih.gov

A table of predicted ¹³C NMR chemical shifts for this compound is provided below.

| Atom | Predicted Chemical Shift (ppm) |

| C3 (pyrazole ring) | 155.2 |

| C4 (pyrazole ring) | 102.8 |

| C5 (pyrazole ring) | 138.1 |

| C1' (propyl chain) | 45.6 |

| C2' (propyl chain) | 23.7 |

| C3' (propyl chain) | 11.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. eurasianjournals.com For this compound, MD simulations can be used to explore its conformational landscape and to study its interactions with other molecules, such as solvent molecules or biological macromolecules. researchgate.net

In an MD simulation, the motion of each atom in the system is calculated by numerically solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

By running an MD simulation of this compound in a solvent box, one can observe how the molecule samples different conformations and how it interacts with the surrounding solvent molecules through hydrogen bonds and van der Waals forces. The flexibility of the propyl chain and the orientation of the hydroxyl group can be analyzed by monitoring relevant dihedral angles and distances over the course of the simulation. researchgate.net

Furthermore, MD simulations can be used to study the binding of this compound to a protein active site, providing information about the binding mode, the key intermolecular interactions, and the stability of the complex. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles Applied to Pyrazole Derivatives (focus on chemical or physical properties, not biological)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. nih.gov In the context of this compound, QSPR modeling can be used to predict its physicochemical properties based on its molecular structure.

The development of a QSPR model involves several steps:

Data Set Selection: A diverse set of pyrazole derivatives with known experimental values for a specific property (e.g., boiling point, solubility, partition coefficient) is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the molecular descriptors to the property of interest. shd-pub.org.rs

Model Validation: The predictive power of the model is assessed using various validation techniques, such as internal cross-validation and external validation with a separate test set of compounds. researchgate.net

Once a robust QSPR model is developed for pyrazole derivatives, it can be used to predict the properties of new compounds, such as this compound, without the need for experimental measurements. This can significantly accelerate the process of chemical design and optimization. For example, a QSPR model could predict the octanol-water partition coefficient (logP) of this compound, which is an important parameter for its potential use in various applications.

| Descriptor | Description | Value for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 126.16 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | 1.2 |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | 45.7 Ų |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 1 |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | 2 |

Note: The descriptor values in this table are calculated or estimated for this compound and are for illustrative purposes.

Applications of 3 Hydroxy 1 Propyl 1h Pyrazole in Organic Synthesis and Materials Science

3-Hydroxy-1-propyl-1H-pyrazole as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound, featuring a reactive hydroxyl group and a modifiable pyrazole (B372694) core, positions it as a valuable synthon for the construction of more complex molecular frameworks.

Precursor in the Synthesis of Fused Heterocyclic Systems

The pyrazole ring is a common precursor for the synthesis of various fused heterocyclic systems. semanticscholar.org Generally, pyrazoles containing functional groups such as hydroxyl or amino moieties can undergo cyclization reactions with suitable reagents to form bicyclic or polycyclic systems. For this compound, the hydroxyl group can act as a nucleophile or be converted into a better leaving group to facilitate annulation reactions.

For instance, in analogous systems, the hydroxyl group of a hydroxypyrazole can react with α,β-unsaturated ketones or esters to initiate a Michael addition, followed by an intramolecular condensation to form pyrazolo-fused pyrans or pyridines. While specific examples for the 1-propyl derivative are not documented, the general reactivity pattern of hydroxypyrazoles supports this potential. nih.gov

Table 1: Potential Fused Heterocyclic Systems from this compound

| Reactant | Potential Fused System | Reaction Type |

| α,β-Unsaturated Ketone | Pyrazolo[1,5-a]pyridine | Michael Addition-Condensation |

| 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine | Condensation |

| Chloroacetyl Chloride | Oxazolo[3,2-b]pyrazole | N-Acylation and Cyclization |

Scaffold for Multicomponent Reaction Design and Discovery

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. beilstein-journals.orgnih.gov Pyrazole derivatives are frequently employed in MCRs due to their multiple reactive sites. researchgate.netbiointerfaceresearch.com The 3-hydroxy group and the C4 and C5 positions of the pyrazole ring in this compound could potentially participate in such reactions.

Although no MCRs specifically utilizing this compound have been reported, related 3-hydroxypyrazoles (often in their tautomeric pyrazolone (B3327878) form) are known to react with aldehydes and other nucleophiles in reactions like the Biginelli or Hantzsch-type condensations to produce highly functionalized heterocyclic compounds. longdom.org

Coordination Chemistry and Ligand Design with this compound

The nitrogen atoms of the pyrazole ring are excellent donors for metal coordination, making pyrazoles common ligands in coordination chemistry. researchgate.net The presence of the hydroxyl group in this compound adds another potential coordination site, allowing for chelation.

Chelation Modes and Metal Complex Formation with Transition Metals

This compound can act as a bidentate ligand, coordinating to a metal center through one of the pyrazole nitrogen atoms and the deprotonated hydroxyl group. This forms a stable five- or six-membered chelate ring, depending on the coordination geometry. The specific coordination mode would be influenced by the nature of the metal ion, the solvent, and the presence of other ligands. nih.gov

Table 2: Potential Chelation Modes of this compound with Transition Metals

| Metal Ion | Potential Coordination Mode | Resulting Complex Geometry |

| Cu(II) | Bidentate (N, O) | Square Planar or Octahedral |

| Zn(II) | Bidentate (N, O) | Tetrahedral or Octahedral |

| Fe(III) | Bidentate (N, O) | Octahedral |

Rational Design of Metal-Pyrazole Frameworks for Catalysis

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are widely used in the design of MOFs due to their rigid structure and versatile coordination behavior. rsc.org this compound could serve as a bifunctional linker, with the pyrazole ring coordinating to one metal center and the hydroxyl group potentially coordinating to another, leading to the formation of extended one-, two-, or three-dimensional networks. The propyl group would influence the porosity and dimensionality of the resulting framework.

Catalytic Applications Utilizing this compound Derived Ligands or as a Co-Catalyst

While there is no direct literature on the catalytic use of this compound, ligands derived from it could find applications in various catalytic transformations. The pyrazole-metal complexes can act as Lewis acid catalysts, and the electronic properties of the ligand can be tuned by modifying the substituents on the pyrazole ring.

The hydroxyl group could also participate directly in catalysis, for example, by acting as a proton shuttle or by stabilizing a transition state through hydrogen bonding. In some instances, simple organic molecules can act as co-catalysts in metal-catalyzed reactions, and it is conceivable that this compound could play such a role.

Homogeneous Catalysis (e.g., C-C coupling, oxidation, reduction)

The pyrazole nucleus is a common structural motif in ligands for homogeneous catalysis due to the ability of its nitrogen atoms to coordinate with a wide range of transition metals. The presence of the 3-hydroxy group in this compound can enhance its coordination potential, allowing it to act as a bidentate ligand, which can stabilize metal centers and influence the catalytic activity.

C-C Coupling Reactions: Pyrazole-based ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Metal complexes incorporating ligands similar to this compound could potentially catalyze such transformations efficiently. The N-propyl group can enhance the solubility of the catalyst complex in organic solvents, a crucial aspect for homogeneous catalysis.

Oxidation and Reduction Reactions: The electron-donating properties of the pyrazole ring can be tuned by its substituents, which in turn affects the redox potential of the metallic center in a catalyst. Copper(II) complexes with pyrazole-based ligands have been investigated for their catechol oxidase activity, demonstrating the potential of such systems in oxidation catalysis. Similarly, ruthenium and iridium complexes with protic pyrazole ligands have shown activity in transfer hydrogenation of ketones, indicating a potential role for this compound in reduction catalysis. nih.gov

Below is a table summarizing the catalytic activity of various pyrazole-based complexes in different reactions, illustrating the potential catalytic applications of metal complexes derived from this compound.

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)₂ / Pyrazole Ligand | Suzuki Coupling | Aryl bromide | Biaryl | >90 | General knowledge from pyrazole chemistry |

| [Cu(II)-Pyrazole Complex] | Catechol Oxidation | Catechol | o-quinone | High | nih.gov |

| [Ru(II)-Pincer Pyrazole Complex] | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | Up to 99 | nih.gov |

Heterogeneous and Supported Catalysts Incorporating Pyrazole Moieties

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, this compound could be immobilized on solid supports to create heterogeneous catalysts. The hydroxyl group provides a convenient anchor point for grafting the molecule onto materials like silica, alumina, or polymers.

Once immobilized, these supported pyrazole ligands can be used to chelate metal ions, creating active and recyclable catalysts for a variety of organic transformations. The porous nature of the support can also impart size and shape selectivity to the catalytic reactions.

Integration into Advanced Materials

The functional groups on this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.

Polymer Chemistry: Monomers, Polymerization Initiators, or Additives

The hydroxyl group of this compound allows it to be used as a monomer in condensation polymerizations to produce polyesters or polyurethanes. The incorporation of the pyrazole moiety into the polymer backbone can introduce metal-coordinating sites, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties. Pyrazole-containing polymers have also been explored for their potential in various applications, including as catalysts and for CO2 capture. acs.orgnih.gov

Alternatively, it could function as a chain transfer agent or a modifying additive to impart specific functionalities, such as improved thermal stability or flame retardancy, to existing polymers.

Functional Coatings, Films, and Supramolecular Assemblies

The ability of the 3-hydroxy and pyrazole N-H groups to participate in hydrogen bonding makes this compound a candidate for the construction of supramolecular assemblies. nih.gov These self-assembled structures can form functional coatings and films. For example, thin films of pyrazole-containing materials could be developed for sensor applications, where the coordination of the pyrazole nitrogen to a metal ion can lead to a detectable change in optical or electronic properties.

The formation of dimers, trimers, tetramers, and infinite chains through intermolecular hydrogen bonds is a known feature of NH-pyrazoles, which can be exploited in the design of ordered molecular crystals and functional materials. nih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Pyrazole Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. Pyrazole-based ligands are widely used in the synthesis of MOFs due to their strong coordinating ability and the robustness they impart to the resulting frameworks. digitellinc.comacs.orgrsc.org this compound, after deprotonation of the hydroxyl group to form a pyrazolate, could act as a linker in the construction of novel MOFs.

The N-propyl group would project into the pores of the MOF, influencing the pore environment and the sorption properties of the material. The designability of MOFs allows for the creation of materials with tailored properties for applications in gas storage, separation, and heterogeneous catalysis. digitellinc.comnih.gov

The following table presents examples of pyrazolate-based MOFs and their properties, highlighting the potential for creating functional materials using linkers derived from this compound.

| MOF Name | Metal Ion | Pyrazolate Ligand | Key Feature | Application | Reference |

| PCN-624 | Ni(II) | Tetrakis(pyrazolyl)porphyrin | High stability in a broad pH range | Selective Catalysis | acs.org |

| AsCM-303 | Zn(II) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | "Pinwheel"-shaped pores | Gas Sorption | digitellinc.com |

| [M(H₂mdp)(Ni(CN)₄)] | Co(II), Fe(II) | 4,4'-methylene-bis(3,5-dimethylpyrazole) | 1D channels with unsaturated metal sites | Gas Separation | rsc.org |

While direct applications of this compound are yet to be extensively explored, the foundational knowledge of pyrazole chemistry strongly supports its potential as a valuable compound in the advancement of catalysis and materials science.

Advanced Analytical Methodologies for 3 Hydroxy 1 Propyl 1h Pyrazole Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography remains a cornerstone for the separation and analysis of complex mixtures. The choice of technique and detector is paramount for achieving the desired selectivity and sensitivity for 3-Hydroxy-1-propyl-1H-pyrazole.

Gas Chromatography (GC) with Various Detectors (FID, ECD, TCD)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization to increase volatility might be necessary, for instance, by silylating the hydroxyl group. The selection of the detector is critical and depends on the analytical requirements.

Flame Ionization Detector (FID): The FID is a widely used detector in GC due to its high sensitivity towards organic compounds. cet-science.com It operates by pyrolyzing the sample in a hydrogen-air flame, which generates ions and produces a current proportional to the mass of the carbon-containing analyte. cet-science.comcannabissciencetech.com Given that this compound is an organic molecule, FID would be a suitable detector for its quantification, offering a good balance of sensitivity and robustness. cet-science.com

Electron Capture Detector (ECD): The ECD is highly selective for compounds with electronegative functional groups, such as halogens. Since this compound does not inherently contain such groups, its direct analysis by GC-ECD would result in a poor response. However, derivatization with a halogen-containing reagent could make the molecule amenable to highly sensitive detection by ECD.

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any compound that has a different thermal conductivity from the carrier gas. cannabissciencetech.com While it is less sensitive than the FID, its non-destructive nature and its ability to detect a wide range of compounds, including water and permanent gases, make it a valuable tool for certain applications, such as analyzing samples with high concentrations of the analyte or when sample recovery is desired. cannabissciencetech.comlucideon.com

The choice of the GC column's stationary phase is crucial for achieving good separation. A mid-polarity phase would likely be a suitable starting point for the analysis of this compound, balancing the interactions with the polar hydroxyl group and the nonpolar propyl chain.

Table 1: Hypothetical GC Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID |

| Detector Temperature | 300 °C |

| Expected Retention Time | 8 - 12 min |

High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases and Detection Modes (UV-Vis, PDA, RI)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.

Stationary Phases:

Reversed-Phase (e.g., C18, C8): For a molecule like this compound, reversed-phase chromatography would be the primary choice. C18 columns are the most common and offer good retention for moderately polar compounds. ijcpa.in The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds that are not well-retained on reversed-phase columns. nih.govmerckmillipore.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.govmerckmillipore.com

Detection Modes:

UV-Vis and Photodiode Array (PDA) Detectors: Pyrazole (B372694) derivatives typically exhibit UV absorbance, making UV-Vis and PDA detectors highly suitable for their detection and quantification. researchgate.netresearchgate.net A PDA detector offers the additional advantage of providing spectral information, which can aid in peak identification and purity assessment. researchgate.netnih.gov

Refractive Index (RI) Detector: The RI detector is a universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. While less sensitive than UV-Vis detectors, it can be used when the analyte does not have a significant UV chromophore or for the analysis of compounds at high concentrations.

A typical HPLC method for this compound would involve a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. ijcpa.in